(3-Bromo-5-trifluoromethylbenzyl)-isopropylamine
Overview
Description
(3-Bromo-5-trifluoromethylbenzyl)-isopropylamine, commonly referred to as BTFMA, is an organic molecule that is used in a variety of scientific applications. BTFMA is a versatile molecule that has been used in a range of research experiments, including synthesis, pharmacology, and biochemistry. In
Scientific Research Applications
Ligand Design and Synthesis
Research by Charbonnière, Weibel, and Ziessel (2002) focused on ligands bearing bromo-bipyridine pendant arms, highlighting a method for designing ligands with potential applications in labeling biological materials. This approach is significant for the rational design of ligands with oxophilic and anionic sidearms, relevant to the study of (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine (Charbonnière, Weibel, & Ziessel, 2002).
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk (2020) developed a new zinc phthalocyanine with high singlet oxygen quantum yield substituted with benzenesulfonamide derivative groups. This research is pertinent due to the phthalocyanine's potential as a photosensitizer in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Reactivity
Vicente et al. (1999) conducted a study on the palladium-assisted formation of carbon-carbon bonds in orthopalladated dibenzylamine complexes. This research contributes to the understanding of the reactivity of such complexes and has implications for the synthesis and study of this compound (Vicente et al., 1999).
Calcium Channel Antagonist Activity
Akula, Matowe, Wolowyk, and Knaus (2004) investigated unsymmetrical aryl(heteroaryl)methyl isopropyl ester analogues as calcium-channel antagonists. They found that certain substituents, like trifluoromethyl or bromo, enhanced the activity. This research highlights the relevance of such compounds in studying calcium channel antagonist activity (Akula, Matowe, Wolowyk, & Knaus, 2004).
Nucleophilic Substitution Reactions
The study by Sarma, Klein, and Otter (1994) on nucleophilic substitution reactions of 5-bromo-6-methyluridines presents insights into the reaction mechanisms and potential synthetic applications relevant to compounds like this compound (Sarma, Klein, & Otter, 1994).
Properties
IUPAC Name |
N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N/c1-7(2)16-6-8-3-9(11(13,14)15)5-10(12)4-8/h3-5,7,16H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLRPSLLIPSPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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